Antradion
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Overview
Description
Antradion is a phenylbutazone analog which may act as an anti-rheumatic.
Scientific Research Applications
Photofragmentation Studies
The photofragmentation of anthracene cations, a process closely related to the properties of compounds like Antradion, has been a subject of scientific interest. Studies have used continuous irradiation by visible light to understand the radiative exchanges between isolated species and their environments. This research is crucial for quantifying oscillator strength and assessing the contribution of electronic transitions in the cooling rate of these species (Boissel et al., 1997).
Importance of Estradiol in Follicle Development
Research has highlighted the significant role of estradiol in the in vitro development of bovine and porcine early antral follicles. The supplementation of culture mediums with estradiol has shown improvements in antrum formation and oocyte maturation. This highlights the complex interplay of hormones like this compound in biological systems and their potential applications in scientific research (Endo et al., 2013), (Tasaki et al., 2013).
Stability of Anatoxin-a under Abiotic Factors
Research into anatoxin-a, which has a similar structure to this compound, examines the impact of physicochemical factors on its stability. This is crucial for understanding how certain physical factors can lead to the accumulation or reduction of toxins in the environment, relevant for environmental science and toxicology (Kaminski et al., 2013).
Properties
CAS No. |
19854-90-1 |
---|---|
Molecular Formula |
C33H31N3O4 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-phenylmethyl]amino]benzoic acid |
InChI |
InChI=1S/C33H31N3O4/c1-2-3-23-33(29(24-15-7-4-8-16-24)34-28-22-14-13-21-27(28)30(37)38)31(39)35(25-17-9-5-10-18-25)36(32(33)40)26-19-11-6-12-20-26/h4-22,29,34H,2-3,23H2,1H3,(H,37,38) |
InChI Key |
CDFNCJIBNJMRAU-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NC5=CC=CC=C5C(=O)O |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NC5=CC=CC=C5C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-diphenyl-4H-butyl-(4-orthocarboxyanilinobenzyl)-3,5-pyrazolidinedione anthradion antradion |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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